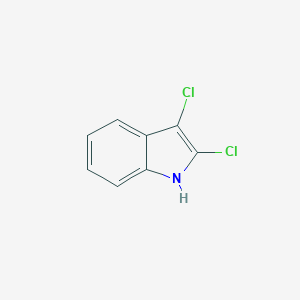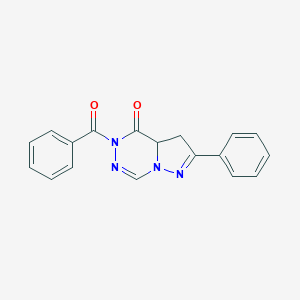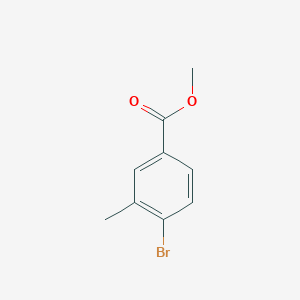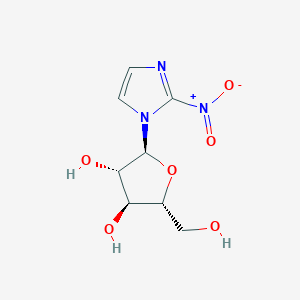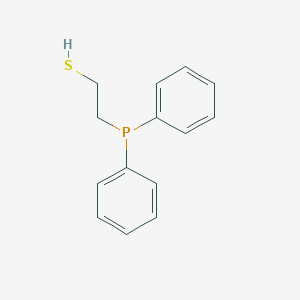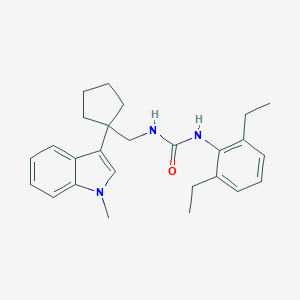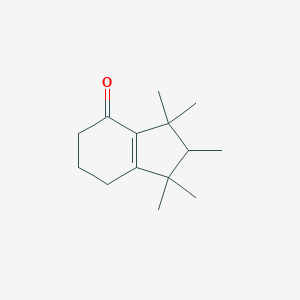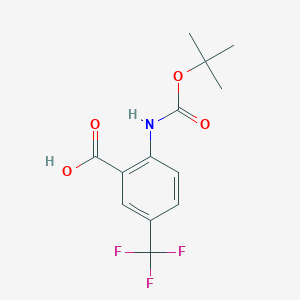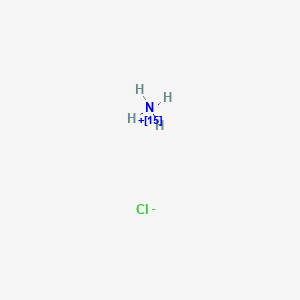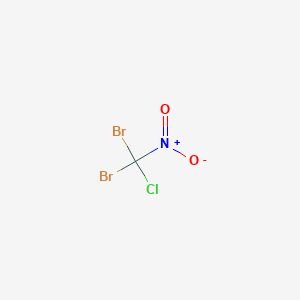
Dibromochloronitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds like dibromotetrachloroethane involves halogenating reagents for the conversion of sulfones to alkenes through the Ramberg-Bäcklund rearrangement. Dibromotetrachloroethane has been shown to replace ozone-depleting agents in this process, which could suggest that dibromochloronitromethane might be synthesized through similar halogenation reactions .
Molecular Structure Analysis
The molecular structure of chloronitromethane has been studied using gas-phase electron diffraction and theoretical calculations, revealing that the most stable conformer has a zero-degree dihedral angle between the C-Cl and N-O bonds. This information about chloronitromethane can be extrapolated to hypothesize about the molecular structure of dibromochloronitromethane, which likely has similar bond angles and lengths due to the presence of similar functional groups .
Chemical Reactions Analysis
The reactions of halogenated phenylnitromethanes with triethyl phosphite result in a variety of products, including benzonitrile, ethyl halide, and triethyl phosphate, as well as products of molecular rearrangement. This suggests that dibromochloronitromethane could also undergo complex reactions with phosphites, potentially leading to a range of organic products .
Physical and Chemical Properties Analysis
While the physical and chemical properties of dibromochloronitromethane are not directly reported, the properties of related compounds can provide some insights. For example, the determination of 1,2-dibromoethane in ambient air using gas chromatography-mass spectrometry indicates that dibromochloronitromethane might also be detectable using similar analytical techniques due to its likely volatility and reactivity . Additionally, the DNA adduct formation from 1,2-dibromoethane suggests that dibromochloronitromethane could also form adducts with biological molecules, which may have implications for its toxicity and interaction with living organisms .
Applications De Recherche Scientifique
Water Disinfection Byproducts Research
Dibromochloronitromethane (DBCNM) has been studied extensively as a disinfection byproduct (DBP) in drinking water. It's one of the halonitromethanes formed during water treatment processes involving chlorine and/or ozone, especially in waters containing bromide ions and natural organic matter. Research has focused on identifying these byproducts and understanding their cytotoxicity and genotoxicity. For example, Plewa et al. (2004) found that DBCNM, among other halonitromethanes, exhibited chronic cytotoxicity and acute genotoxicity in mammalian cells, indicating potential public health hazards (Plewa et al., 2004).
Analytical Chemistry and Decomposition Analysis
Analytical chemistry research has explored the decomposition behavior of DBCNM and other trihalogenated DBPs. Chen et al. (2002) discovered that DBCNM and similar compounds decompose under typical conditions used in gas chromatography/mass spectrometry (GC/MS) analyses. This decomposition can complicate the identification of these compounds in water samples, highlighting the need for careful analytical procedures (Chen et al., 2002).
Free Radical Chemistry in Water Treatment
The role of free radicals in water treatment has been a subject of investigation. Mezyk et al. (2006) measured the rate constants for reactions between various halonitromethanes, including DBCNM, and free radicals like hydroxyl radicals and hydrated electrons. This research aids in understanding the chemical kinetics involved in water disinfection processes (Mezyk et al., 2006).
Removal of Halonitromethanes from Water
Activated biochar has been used to remove halonitromethanes, including DBCNM, from groundwater. Klasson et al. (2013) demonstrated that activated biochar produced from almond shells effectively removed 100% of dibromochloropropane, a compound structurally similar to DBCNM, from municipal water wells (Klasson et al., 2013).
Mutagenicity Studies
Research has also focused on the mutagenic properties of halonitromethanes like DBCNM. Kundu et al. (2004) evaluated the mutagenicity of various HNMs, including DBCNM, in the Salmonella plate-incorporation assay, finding that all tested HNMs were mutagenic, highlighting potential health concerns (Kundu et al., 2004).
Propriétés
IUPAC Name |
dibromo-chloro-nitromethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGXJVDOONOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152114 |
Source


|
| Record name | Dibromochloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromochloronitromethane | |
CAS RN |
1184-89-0 |
Source


|
| Record name | Dibromochloronitromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromochloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

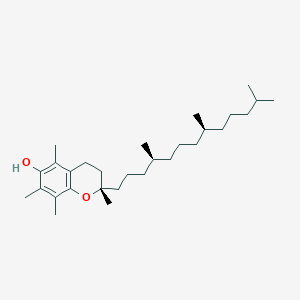
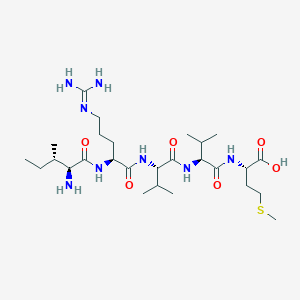
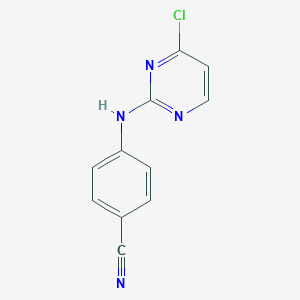
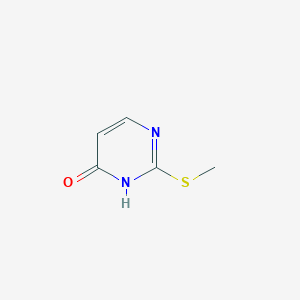
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
